molecular formula C9H5F3N2O B13127025 3-(Trifluoromethyl)-2H-indazole-4-carbaldehyde

3-(Trifluoromethyl)-2H-indazole-4-carbaldehyde

Cat. No.: B13127025
M. Wt: 214.14 g/mol
InChI Key: GTXLMJHTGGBAKM-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-2H-indazole-4-carbaldehyde: is a chemical compound that belongs to the class of indazole derivatives. The trifluoromethyl group attached to the indazole ring significantly influences the compound’s chemical properties, making it an important molecule in various scientific research fields. The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, making it useful in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a boron reagent with a halogenated indazole derivative in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is environmentally benign.

Industrial Production Methods: Industrial production of this compound can be achieved through a modular flow platform that streamlines the synthesis of trifluoromethyl-heteroatom motifs. This method uses readily available organic precursors in combination with cesium fluoride as the primary fluorine source, facilitating the rapid generation of trifluoromethyl-containing molecules .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)-2H-indazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted indazole derivatives.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-2H-indazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethyl)-2H-indazole-4-carbaldehyde is unique due to the presence of both the indazole ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various scientific research fields .

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

3-(trifluoromethyl)-2H-indazole-4-carbaldehyde

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8-7-5(4-15)2-1-3-6(7)13-14-8/h1-4H,(H,13,14)

InChI Key

GTXLMJHTGGBAKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)C=O)C(F)(F)F

Origin of Product

United States

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